2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide
Overview
Description
2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide is a complex organic compound that features a pyridazinone core with a thiophene ring and a pyridylmethyl group
Scientific Research Applications
2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Chemical Synthesis: Used as a building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a thiophene derivative with a pyridazinone intermediate, followed by acylation with a pyridylmethyl acetamide.
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Step 1: Synthesis of Pyridazinone Intermediate
Reagents: Hydrazine hydrate, ethyl acetoacetate
Conditions: Reflux in ethanol
Reaction: Formation of pyridazinone ring
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Step 2: Thiophene Derivative Addition
Reagents: 2-thiophenecarboxaldehyde
Conditions: Acidic medium, room temperature
Reaction: Aldol condensation
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Step 3: Acylation with Pyridylmethyl Acetamide
Reagents: Pyridylmethyl acetamide, acetic anhydride
Conditions: Basic medium, elevated temperature
Reaction: Formation of final product
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydropyridazinones
Substitution: Various substituted derivatives
Mechanism of Action
The mechanism of action of 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-(2-pyridinylmethyl)acetamide
- N-benzyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide
- [6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetic acid
Uniqueness
2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyridylmethyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(pyridin-4-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-15(18-10-12-5-7-17-8-6-12)11-20-16(22)4-3-13(19-20)14-2-1-9-23-14/h1-9H,10-11H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJCWAQKRHTUSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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